

dealing with premature linker cleavage of T-Boc-N-amido-peg4-val-cit

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Compound of Interest

Compound Name: *T-Boc-N-amido-peg4-val-cit*

Cat. No.: *B15623183*

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Technical Support Center: T-Boc-N-amido-peg4-val-cit Linker

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing premature linker cleavage of **T-Boc-N-amido-peg4-val-cit** and related valine-citrulline (Val-Cit) based linkers in their antibody-drug conjugate (ADC) research.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the **T-Boc-N-amido-peg4-val-cit** linker?

A1: The Val-Cit dipeptide portion of the linker is designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which are found at high concentrations within the target tumor cells.[1][2] Upon internalization of the ADC, Cathepsin B hydrolyzes the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer. This initiates a cascade that results in the release of the active cytotoxic payload inside the cancer cell.[2]

Q2: My ADC with the **T-Boc-N-amido-peg4-val-cit** linker shows rapid payload release in my mouse xenograft model. What is the likely cause?

A2: A common cause for rapid payload release in mouse models is the premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[3][4][5] This can lead to reduced efficacy and potential off-target toxicity in preclinical mouse studies.[4][6]

Q3: We are observing off-target toxicity, specifically neutropenia, in our in vitro human cell-based assays. Could this be related to linker instability?

A3: Yes, this is a possibility. The Val-Cit linker is known to be susceptible to cleavage by human neutrophil elastase, a serine protease secreted by neutrophils.[7][8] Premature release of the cytotoxic payload due to elastase activity can lead to toxicity towards neutrophils and their precursors, potentially causing neutropenia.[7][9][10]

Q4: How does the PEG4 spacer in the **T-Boc-N-amido-peg4-val-cit** linker affect its stability?

A4: The hydrophilic PEG4 spacer is primarily included to improve the solubility and pharmacokinetic properties of the ADC, especially when conjugated to hydrophobic payloads.[8][11][12] While PEGylation can reduce aggregation and potentially prolong circulation half-life, the Val-Cit moiety remains susceptible to enzymatic cleavage.[3][11][13] The increased exposure of the linker to the solvent due to the spacer might, in some contexts, facilitate access for plasma enzymes.[14]

Q5: Are there alternative linker chemistries that are more stable in mouse plasma and resistant to neutrophil elastase?

A5: Yes, several strategies have been developed to enhance linker stability. Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c.[3][14] For resistance to both Ces1c and human neutrophil elastase, a glutamic acid-glycine-citrulline (EGCit) linker has been developed.[6]

Troubleshooting Guides

Issue 1: Rapid Decrease in Average Drug-to-Antibody Ratio (DAR) in Mouse Plasma Stability Assays

Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[3][4][5]

Troubleshooting Steps:

- Confirm Ces1c Sensitivity:
 - Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human or cynomolgus monkey plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[\[4\]](#)
 - Include a control ADC with a non-cleavable linker to assess the inherent stability of the antibody and conjugation chemistry.
- Analytical Method:
 - Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the change in DAR over time. This technique can provide detailed information on the different drug-loaded species.[\[4\]](#)
 - Hydrophobic Interaction Chromatography (HIC) can also be used to separate and quantify different DAR species.
- Mitigation Strategies:
 - Linker Modification: If feasible, re-engineer the linker to an EVCit or EGCit tripeptide sequence to improve stability in mouse plasma.[\[6\]](#)[\[14\]](#)
 - In Vivo Model Selection: For in vivo studies with Val-Cit linkers, consider using Ces1c knockout mice to obtain results that are more translatable to human pharmacokinetics.

Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Human Cell-Based Assays or In Vivo Studies

Possible Cause: Premature payload release due to cleavage of the Val-Cit linker by human neutrophil elastase.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Troubleshooting Steps:

- Assess Neutrophil Elastase Sensitivity:
 - Conduct an in vitro cleavage assay by incubating the ADC with purified human neutrophil elastase.
 - Monitor the release of the payload over time using LC-MS. Compare the release rate to a control ADC with a non-cleavable linker.
- Mitigation Strategies:
 - Linker Modification: Consider switching to a linker that is resistant to neutrophil elastase, such as an EGCit tripeptide linker.[\[6\]](#)
 - Alternative Payloads: If linker modification is not an option, evaluate payloads with a wider therapeutic window to potentially reduce the impact of off-target release.

Quantitative Data

The following table summarizes comparative stability data for Val-Cit and modified linkers. Note that specific cleavage rates for **T-Boc-N-amido-peg4-val-cit** are not publicly available; however, the data for similar ADC constructs provide a strong indication of expected stability.

Linker Type	Condition	Half-life / % Remaining	Reference
Val-Cit ADC	Mouse Plasma (14 days)	<5% intact ADC	[14]
EVCit ADC	Mouse Plasma (14 days)	~100% intact ADC	[14]
Val-Cit ADC	Cathepsin B	4.6 hours	[14]
EVCit ADC	Cathepsin B	2.8 hours	[14]
Val-Cit Probe	Human Neutrophil Elastase (24h)	Significant Degradation	[6]
EVCit Probe	Human Neutrophil Elastase (24h)	Significant Degradation	[6]
EGCit Probe	Human Neutrophil Elastase (24h)	No Significant Degradation	[6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and determine its half-life in plasma from different species.

Materials:

- ADC construct
- Human, mouse, and cynomolgus monkey plasma (anticoagulant-treated)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator at 37°C
- LC-MS system for DAR analysis

Methodology:

- Prepare a stock solution of the ADC in PBS.
- Spike the ADC into aliquots of plasma from each species to a final concentration of approximately 1 mg/mL.
- As a control, prepare a similar concentration of the ADC in PBS.
- Incubate all samples at 37°C.
- At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop the reaction.
- Thaw the samples and purify the ADC using an appropriate method, such as affinity chromatography (e.g., Protein A).
- Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.
- Plot the average DAR versus time and calculate the half-life ($t_{1/2}$) of the ADC in each plasma species.

Protocol 2: Human Neutrophil Elastase Cleavage Assay

Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.

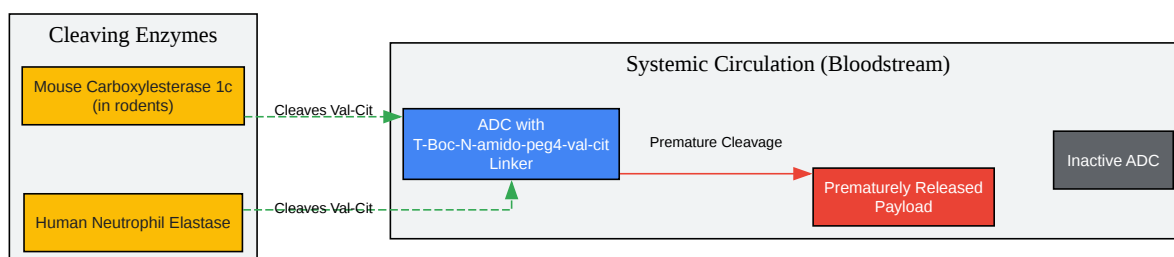
Materials:

- ADC construct
- Purified human neutrophil elastase
- Assay buffer (e.g., PBS, pH 7.4)
- Incubator at 37°C
- LC-MS system for payload release analysis

Methodology:

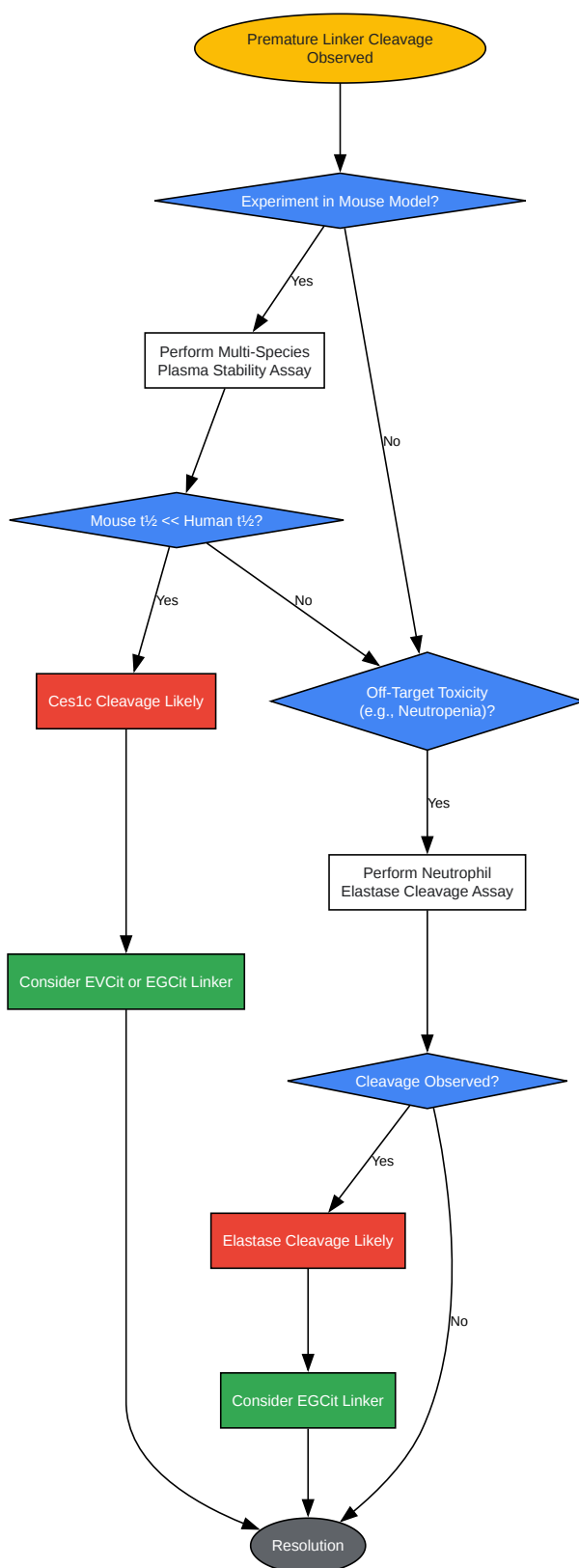
- Prepare a reaction mixture containing the ADC (e.g., 10 μ M) in the assay buffer.
- Add purified human neutrophil elastase to the reaction mixture to a final concentration of 20-50 nM.
- For a negative control, prepare a reaction mixture without the enzyme.
- Incubate the samples at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).
- Analyze the samples by LC-MS to quantify the amount of released payload.
- Plot the concentration of the released payload against time to determine the rate of cleavage.

Visualizations



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Caption: Potential pathways for premature cleavage of the Val-Cit linker.



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Caption: A logical workflow for troubleshooting premature linker cleavage.

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